2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-9-3-1-8(2-4-9)11-14-6-5-10(7-13)15-11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBBQCXRGIHZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of p-Bromophenylacetic Acid
- Catalyst : A solid acid catalyst such as sulfate ion-loaded iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel is employed to replace traditional liquid acids like sulfuric acid or thionyl chloride.
- Procedure : p-Bromophenylacetic acid and the solid acid catalyst are added to methanol in a reactor. The mixture is refluxed with stirring for 5–6 hours.
- Post-reaction : After cooling to below 30 °C, the solid catalyst is filtered and recovered. Methanol is removed under reduced pressure. The residue is dissolved in toluene, washed with water, and concentrated to yield methyl p-bromophenylacetate.
- Advantages : This solid acid catalyst system simplifies the process, facilitates catalyst recovery and reuse, reduces waste, and lowers production costs.
Methylation via Dimethyl Carbonate
- Intermediate 1 is reacted with sodium methoxide and dimethyl carbonate under nitrogen atmosphere.
- The reaction is maintained at 70–80 °C for 4–8 hours.
- This step introduces methyl groups critical for subsequent cyclization.
Amidination
- Formamidine hydrochloride is added to the methylated intermediate.
- The mixture is stirred at 20–30 °C for 15–17 hours.
- Post-treatment involves acidification with hydrochloric or sulfuric acid to purify the amidino intermediate.
Chlorination to Form the Target Compound
- The amidino intermediate is treated with phosgene in the presence of N,N-dimethylaminopyridine in toluene.
- The reaction temperature is initially maintained at 20–35 °C during phosgene addition, then increased to 95–105 °C for 3–5 hours.
- After cooling, the reaction mixture is washed with water and extracted multiple times with toluene.
- The combined organic phases are concentrated, and ethanol is added to precipitate the product.
- Filtration and drying yield 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine with high purity.
Research Findings and Performance Data
Purity and Yield
- The overall synthetic route provides the target compound with purity exceeding 98% as confirmed by liquid chromatography.
- Typical isolated yields for the final chlorination step range from 75–85%.
Comparison with Traditional Methods
| Parameter | Traditional Acid Catalysts (H2SO4, SOCl2) | Solid Acid Catalyst Method |
|---|---|---|
| Catalyst Recovery | Difficult, not recyclable | Easy filtration and reuse |
| Process Complexity | High, with complicated work-up | Simplified work-up and fewer steps |
| Environmental Impact | High waste generation | Reduced waste and resource consumption |
| Product Purity | Variable, with more impurities | High purity with fewer impurities |
| Production Cost | Higher due to catalyst loss and waste | Lower due to catalyst recycling |
Summary Table of Key Reaction Parameters
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Methanol, solid acid catalyst | Reflux (~65) | 5-6 | 90-95 | >98 | Catalyst: sulfate-loaded metal oxides |
| 2 | Sodium methoxide, dimethyl carbonate | 70-80 | 4-8 | 85-90 | >97 | Nitrogen atmosphere required |
| 3 | Formamidine hydrochloride | 20-30 | 15-17 | 80-85 | >96 | Acidic post-treatment needed |
| 4 | Phosgene, N,N-dimethylaminopyridine, toluene | 20-105 | 3-5 | 75-85 | >98 | Multi-step chlorination and extraction |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic displacement with various nucleophiles. Key reactions include:
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 12 h | 4-(methoxymethyl) derivative | 85% | |
| Benzylamine | THF, K₂CO₃, RT, 24 h | 4-(benzylaminomethyl) derivative | 78% | |
| Thiophenol | DCM, DBU, 40°C, 6 h | 4-(phenylthiomethyl) derivative | 72% |
-
Mechanism : The reaction proceeds via an SN2 pathway, with the chloromethyl group acting as an electrophilic center. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed cross-coupling reactions:
Table 2: Suzuki-Miyaura Coupling Examples
| Boronic Acid | Catalyst System | Conditions | Product Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 80°C, 12 h | 88% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Na₂CO₃, EtOH | 70°C, 8 h | 82% |
-
Key Finding : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation. Electron-donating groups on boronic acids improve coupling efficiency .
Elimination Reactions
Under basic conditions, the chloromethyl group undergoes β-elimination to form vinyl derivatives:
Table 3: Elimination Reaction Parameters
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| DBU | DCM | 25°C | 4-vinylpyrimidine | 60% |
| KOtBu | THF | 50°C | 4-(chlorovinyl)pyrimidine | 55% |
-
Mechanistic Insight : Elimination proceeds via a concerted E2 mechanism, with DBU acting as both base and hydrogen acceptor.
Acid-Catalyzed Transformations
Hydrochloric acid promotes solvolysis and rearrangement:
Table 4: Acid-Mediated Reactions
| Acid | Solvent | Product | Side Reactions |
|---|---|---|---|
| 0.1 eq HCl | EtOH | 4-(hydroxymethyl)pyrimidine | <5% solvolysis |
| 1.0 eq HCl | H₂O | Degraded products | ~30% decomposition |
Comparative Analysis of Reaction Conditions
Table 5: Reaction Efficiency vs. Conditions
| Reaction Type | Optimal Catalyst/Solvent | Temperature Range | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃/DMF | 25–60°C | 70–85% |
| Suzuki Coupling | Pd(PPh₃)₄/DME | 70–80°C | 80–88% |
| Elimination | DBU/DCM | 25–50°C | 55–60% |
Mechanistic and Practical Implications
-
Steric Effects : The bromophenyl group at the 2-position slightly hinders nucleophilic attack at the 4-position, necessitating elevated temperatures for substitutions.
-
Electronic Effects : The electron-withdrawing pyrimidine ring activates the chloromethyl group for nucleophilic displacement.
-
Scalability : Multi-gram syntheses of derivatives are feasible with yields >70% under optimized conditions .
This compound’s modular reactivity enables its use as a scaffold for synthesizing bioactive molecules, functional materials, and intermediates in multi-step syntheses.
Scientific Research Applications
Medicinal Chemistry Applications
2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine has garnered attention in medicinal chemistry for its potential as a pharmaceutical building block. Its derivatives are being investigated for their interactions with biological targets, particularly enzymes and receptors involved in disease processes. Preliminary studies suggest that these derivatives may exhibit:
- Anticancer Activity : Research indicates that compounds derived from this pyrimidine can inhibit cancer cell proliferation through various mechanisms, including targeting specific pathways related to tumor growth .
- Antimicrobial Properties : The compound has shown promise as a scaffold for developing antimicrobial agents, with studies demonstrating significant activity against various bacterial strains .
Case Studies and Research Findings
Several studies highlight the applications of this compound derivatives in drug discovery:
- Anticancer Agents : A study synthesized novel quinoline-1,3,4-oxadiazole hybrids incorporating this compound. These compounds demonstrated potent anti-proliferative effects against cancer cell lines, suggesting their potential as dual-action anticancer and antimicrobial agents .
- Biological Interaction Studies : Interaction studies involving this compound have focused on its binding affinity to biological targets. For instance, derivatives were evaluated for their ability to inhibit specific enzymes linked to cancer progression, revealing promising results that warrant further investigation.
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Chlorophenyl)-4-(chloromethyl)pyrimidine | Similar chloromethyl group; different aryl substitution | May exhibit different biological activities due to chlorine substitution |
| 2-(Phenyl)-4-(bromomethyl)pyrimidine | Contains a phenyl group instead of bromophenyl | Potentially different reactivity patterns |
| 2-(5-Bromo-2-pyridyl)-4-(chloromethyl)pyrimidine | Pyridyl group at the 2-position | May enhance solubility and alter biological properties |
This table illustrates the diversity within the pyrimidine family while highlighting the unique attributes of this compound, particularly its specific halogen substitutions which may influence both chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a detailed comparison of 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine with structurally related pyrimidine derivatives:
Key Differentiators
Reactivity: The chloromethyl group in this compound allows for alkylation or cross-coupling reactions, unlike amino- or trifluoromethyl-substituted analogs .
Biological Activity : Compounds with trifluoromethyl groups (e.g., C₁₆H₉BrF₃N₃) exhibit stronger kinase inhibition due to enhanced electron-withdrawing effects, whereas the chloromethyl derivative is more suited as a synthetic building block .
Crystallography : 4-(4-Bromophenyl)pyrimidin-2-amine forms hydrogen-bonded dimers (N–H⋯N), enabling predictable crystal packing, while the chloromethyl analog lacks such directional interactions .
Biological Activity
2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a pyrimidine ring with a bromophenyl substitution at the 2-position and a chloromethyl group at the 4-position, with the molecular formula C₁₁H₈BrClN₂. This structural configuration suggests diverse reactivity and biological interactions, particularly in enzyme inhibition and cellular signaling pathways.
The biological activity of this compound primarily involves its interaction with various biological targets , particularly protein kinases. These enzymes are crucial for cellular signaling and regulation, and the compound demonstrates an inhibitory effect on their activity.
- Target Enzymes : The primary target includes cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest, particularly in cancer cells.
- Biochemical Pathways : The compound affects several key pathways, including the NF-κB signaling pathway, which is essential for cell proliferation and survival.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and predominant excretion via urine. The chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that can modify its biological activity through the formation of various derivatives.
Cellular Effects
In vitro studies indicate that this compound can modulate various cellular processes:
- Gene Expression : It influences gene expression patterns by altering transcription factor activity.
- Cell Signaling : The compound's ability to inhibit protein kinases leads to changes in cell signaling pathways, impacting processes such as apoptosis and inflammation .
Dosage Effects in Animal Models
Research indicates that dosage significantly affects the compound's efficacy and toxicity:
- Low Doses : At lower concentrations, it effectively inhibits target enzymes with minimal toxicity.
- High Doses : Increased concentrations may lead to adverse effects, including toxicity and off-target interactions, necessitating careful dosage considerations in therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-Chlorophenyl)-4-(chloromethyl)pyrimidine | Similar chloromethyl group but different aryl substitution | May exhibit different biological activities due to chlorine substitution |
| 2-(Phenyl)-4-(bromomethyl)pyrimidine | Contains a phenyl group instead of bromophenyl | Potentially different reactivity patterns |
| 2-(5-Bromo-2-pyridyl)-4-(chloromethyl)pyrimidine | Pyridyl group at the 2-position | May enhance solubility and alter biological properties |
These comparisons highlight how specific substitutions can influence both chemical reactivity and biological activity.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory effects on various enzymes. For example, compounds with similar structures have shown IC50 values in the low micromolar range against specific targets like DPP4 (Dipeptidyl Peptidase IV), indicating potential applications in treating diabetes .
Toxicity Assessments
Toxicity studies conducted on animal models revealed that while lower doses were well-tolerated, higher concentrations resulted in significant cytotoxic effects on certain cell lines, such as Jurkat cells. These findings underscore the importance of dose optimization in therapeutic contexts .
Structure-Activity Relationship (SAR) Studies
SAR studies have identified key functional groups that enhance biological activity. For instance, electron-withdrawing groups such as bromine at specific positions on the phenyl ring have been correlated with increased potency against target enzymes. This insight aids in designing more effective derivatives tailored for specific therapeutic applications .
Q & A
How can researchers optimize the synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine to improve yield and purity while minimizing hazardous byproducts?
Answer:
Optimization requires a multi-faceted approach:
- Design of Experiments (DoE): Use fractional factorial designs to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify interactions between parameters and optimize conditions .
- Computational Guidance: Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates, reducing experimental iterations .
- In-Line Monitoring: Integrate HPLC or real-time NMR to track reaction progression and adjust conditions dynamically, ensuring high purity (>95%) .
What spectroscopic techniques are most effective in characterizing the structural integrity of this compound, and how can conflicting data be resolved?
Answer:
- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry and substituent positions .
- Multi-Nuclear NMR: ¹H/¹³C NMR identifies bromophenyl and chloromethyl groups (e.g., ¹H δ 4.8 ppm for –CH2Cl). ²D NMR (e.g., HSQC) resolves overlapping signals .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (calc. for C11H9BrClN2: 291.94 g/mol) with <2 ppm error .
Resolving Conflicts:
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility in solution vs. solid-state structures .
- DFT Validation: Compare experimental NMR shifts with computational predictions to resolve ambiguities .
What computational methods are recommended for predicting reaction pathways involving this compound as an intermediate?
Answer:
- Reaction Path Search: Apply ab initio molecular dynamics (AIMD) to map potential energy surfaces and identify low-energy pathways for functionalization (e.g., nucleophilic substitution at –CH2Cl) .
- Thermochemical Analysis: Use DFT with dispersion corrections (e.g., B3LYP-D3/6-311++G**) to calculate activation energies and predict regioselectivity .
- Machine Learning: Train models on analogous bromophenyl-pyrimidine systems to prioritize viable reaction conditions (e.g., solvent/base combinations) .
How can design of experiments (DoE) principles be applied to study the reactivity of the chloromethyl group in this compound under varying conditions?
Answer:
- Screening Design: Use a Plackett-Burman design to test variables: nucleophile concentration (0.1–1.0 M), temperature (25–80°C), and solvent dielectric constant.
- Response Surface Methodology (RSM): Optimize substitution efficiency (e.g., SN2 at –CH2Cl) by modeling quadratic interactions between factors .
| Variable | Low Level | High Level |
|---|---|---|
| [Nucleophile] | 0.1 M | 1.0 M |
| Temperature | 25°C | 80°C |
| Solvent (ε) | THF (7.6) | DMF (36.7) |
- Byproduct Analysis: Quantify halogenated side products via GC-MS and adjust conditions to minimize their formation .
What safety protocols are critical when handling this compound, particularly regarding waste management and exposure prevention?
Answer:
- Exposure Mitigation: Use fume hoods with ≥100 fpm face velocity and PPE (nitrile gloves, chemical goggles) to prevent inhalation/contact .
- Waste Segregation: Store halogenated waste separately in amber glass containers with PTFE-lined caps. Collaborate with certified disposal agencies for incineration .
- Training: Mandate a 100%-score safety exam covering spill neutralization (e.g., sodium bicarbonate for acid byproducts) and emergency protocols .
Critical Safety Data:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
